molecular formula C24H30 B1267141 4,4'-Dicyclohexylbiphenyl CAS No. 81937-29-3

4,4'-Dicyclohexylbiphenyl

Cat. No. B1267141
CAS RN: 81937-29-3
M. Wt: 318.5 g/mol
InChI Key: OLUVNSGCKHZQJQ-UHFFFAOYSA-N
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Description

4,4’-Dicyclohexylbiphenyl is a chemical compound . It has a molecular formula of C24H30 and a molecular weight of 318.5 .


Molecular Structure Analysis

The molecular structure of 4,4’-Dicyclohexylbiphenyl consists of two cyclohexyl groups attached to a biphenyl core .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dicyclohexylbiphenyl include a density of 1.004g/cm3 and a boiling point of 457.7ºC at 760mmHg .

Scientific Research Applications

Analytical Profiles and Detection

  • Detection in Biological Matrices: 4,4'-Dicyclohexylbiphenyl and related compounds have been characterized and analyzed in various biological matrices. A study demonstrated a qualitative and quantitative method for the analysis of such compounds in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Molecular Structure and Interactions

  • Structural Analysis and Interactions: The molecular structure of 4,4'-Dicyanobiphenyl, a related compound, has been analyzed, revealing insights into its stacking with overlapping π systems and interactions (Britton & Young, 2003).

Synthesis and Catalysis

  • Synthesis Methods: A novel method for synthesizing 4,4'-bis(chloromethyl)biphenyl, which involves chloromethylation of biphenyl, offers enhanced yield and ease of operation (Hu et al., 2010).
  • Catalytic Applications: 4,4'-Dicyclohexylbiphenyl derivatives have been used in catalytic processes, such as the asymmetric 1,4-addition of arylboronic acids to cycloalkenones (Kuriyama & Tomioka, 2001).
  • Palladium Catalysts: Certain derivatives of 4,4'-Dicyclohexylbiphenyl have been employed in highly active palladium catalysts for Suzuki coupling reactions, demonstrating significant activity and tolerance for various functional groups (Wolfe et al., 1999).

Electronic and Material Applications

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of 4,4'-Dicyclohexylbiphenyl, such as TAPC-based materials, have been utilized in OLEDs for enhanced performance and efficiency (Liaptsis & Meerholz, 2013).

Nanotechnology and Advanced Materials

  • Nanoparticle Generation and Printing Applications: Research involving the synthesis of new photoinitiating systems has explored the in situ generation of Ag nanoparticles during photopolymerization, with applications in 3D printing and shape-memory behavior (Chen et al., 2021).
  • Liquid Crystalline Thermosets: Studies on mesogenic dicyanates, including 4,4'-dicyanatobiphenyl, have been conducted to form s-triazine thermoset networks with potential applications in materials science (Mormann & Zimmermann, 1996).

Energy and Battery Technology

  • Battery Technology: The influence of compounds including derivatives of 4,4'-Dicyclohexylbiphenyl on the safety and cycle life of lithium cells has been examined, highlighting their role in overcharge protection and efficiency improvement (Tobishima et al., 2003).

Safety And Hazards

The safety data sheet for 4,4’-Dicyclohexylbiphenyl suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-cyclohexyl-4-(4-cyclohexylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUVNSGCKHZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301619
Record name 4,4'-dicyclohexylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dicyclohexylbiphenyl

CAS RN

81937-29-3
Record name NSC144985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-dicyclohexylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Nemoto, F Shimoda, K Ishizu - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
ESR and ENDOR spectra were obtained for the anion radicals of 4,4′-diisopropylbiphenyl, 4,4′-dicyclohexylbiphenyl and 4,4′-dicyclopentylbiphenyl. Both the β- and γ-proton …
Number of citations: 21 www.journal.csj.jp
V Bezborodov, R Dabrowski - Molecular Crystals and Liquid …, 1997 - Taylor & Francis
This paper presents a review of well-known synthetic methods and technological aspects of the preparation of liquid crystals and describes new strategies and tactics in the liquid …
Number of citations: 28 www.tandfonline.com
NG Rule, WJ Hickinbottom - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… Fraction (ii) was recrystallised from alcohol-benzene to give 4 : 4'-dicyclohexylbiphenyl, mp 201-202" (Found: C, 90.1; H, 9.4. Calc. for C2,H,,: C, 90.5; H, 9.5%) (Basford lo gives for 4-…
Number of citations: 2 pubs.rsc.org
M Ye - 2023 - search.proquest.com
The catalytic conversion of lignocellulosic biomass-derived materials to monomers is an important goal considering the need for sustainable and environmentally benign technologies. …
Number of citations: 4 search.proquest.com
MT Jones - Organic Anion Radicals, 1980 - Springer
This document is part of Subvolume D1 ‘Organic Anion Radicals’ of Volume 9 ‘Magnetic Properties of Free Radicals’ of Landolt-Börnstein - Group II Molecules and Radicals. …
Number of citations: 0 link.springer.com

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